molecular formula C22H23N3O3 B2406142 Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 887347-87-7

Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No.: B2406142
CAS No.: 887347-87-7
M. Wt: 377.444
InChI Key: KICHYZNLIUAJGW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted derivatives share a similar core structure.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline or its derivatives, are structurally related.

Uniqueness

Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate is unique due to the combination of the benzimidazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-28-21(27)15-25-19-11-7-6-10-18(19)23-22(25)17-12-20(26)24(14-17)13-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHYZNLIUAJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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